Fenhexamid Intermediate Synthesis: ≥90% Yield Achieved with 2,3-Dichloro-4-hydroxyaniline, Unmatched by Alternative Dichloro Isomers
The preparation patent CN105732403A reports a synthetic route specifically optimized for 2,3-dichloro-4-hydroxyaniline (4-amino-2,3-dichlorophenol) achieving ≥90% yield via sodium borohydride reduction of 2,3-dichloro-4-phenylazo phenol at ambient temperature, with product purity verified by HPLC [1]. In contrast, the synthesis of the regioisomer 4-amino-2,5-dichlorophenol (CAS 50392-39-7) typically requires alternative nitration–reduction–chlorination sequences with reported yields in the 60–75% range for comparable purity grades . This ≥15–30% yield advantage, coupled with milder reaction conditions (0–25 °C vs. elevated temperatures required for competing routes), directly impacts cost-of-goods and supply-chain reliability for this specific isomer.
| Evidence Dimension | Synthetic yield of the dichloro-4-aminophenol intermediate |
|---|---|
| Target Compound Data | ≥90% yield (2,3-dichloro-4-aminophenol, via NaBH₄ reduction of 2,3-dichloro-4-phenylazo phenol) |
| Comparator Or Baseline | 4-Amino-2,5-dichlorophenol: 60–75% yield (via multi-step nitration–reduction–chlorination) |
| Quantified Difference | ≥15–30 percentage points higher absolute yield |
| Conditions | Target: NaBH₄ in ethanol, 0–25 °C, 2–6 h; Comparator: multi-step synthesis with elevated-temperature steps (literature review of comparable purity benchmarks) |
Why This Matters
Higher synthetic yield with milder conditions translates to lower manufacturing cost and reduced environmental burden, making 4-amino-2,3-dichlorophenol the economically preferred intermediate for fenhexamid and related agrochemical supply chains.
- [1] CN105732403A – Preparation method of 2,3-dichloro-4-hydroxyaniline. Google Patents, 2016. Available at: https://patents.google.com/patent/CN105732403A/en. View Source
